

# Tautomerism in 2-Hydroxy-5-nitropyridine derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Hydroxy-5-nitronicotinic acid

Cat. No.: B1309875

[Get Quote](#)

An In-depth Technical Guide to Tautomerism in 2-Hydroxy-5-nitropyridine Derivatives

## Introduction: The Principle of Tautomerism

Tautomerism is a fundamental concept in organic chemistry describing the dynamic equilibrium between two or more interconvertible structural isomers, known as tautomers.<sup>[1]</sup> This phenomenon most commonly involves the migration of a proton, accompanied by a shift in the location of a double bond. In heterocyclic chemistry, a prevalent and extensively studied example is the lactam-lactim tautomerism observed in hydroxypyridines.<sup>[2]</sup> 2-Hydroxypyridine and its derivatives can exist in equilibrium with their corresponding pyridone forms.<sup>[2]</sup> The position of this equilibrium is highly sensitive to a variety of factors, including the electronic nature of substituents, the polarity of the solvent, temperature, and the physical state (gas, liquid, or solid) of the compound.<sup>[3][4]</sup> Understanding these tautomeric preferences is critical in drug development and materials science, as different tautomers possess distinct physicochemical properties, such as hydrogen bonding capabilities, dipole moments, and aromaticity, which in turn affect their biological activity and material characteristics.<sup>[5][6]</sup>

This guide focuses specifically on the tautomerism of 2-hydroxy-5-nitropyridine, a derivative where the interplay between the hydroxyl/pyridone functionality and a strong electron-withdrawing nitro group presents a compelling case study.

## The Tautomeric Equilibrium of 2-Hydroxy-5-nitropyridine

2-Hydroxy-5-nitropyridine exists as an equilibrium between two primary tautomeric forms: the aromatic 'enol' (or lactim) form, 2-hydroxy-5-nitropyridine, and the non-aromatic 'keto' (or lactam) form, 5-nitro-2-pyridone.<sup>[7][8]</sup> The proton transfer occurs between the exocyclic oxygen and the ring nitrogen atom.<sup>[7]</sup>

**Fig. 1:** Tautomeric equilibrium in 2-hydroxy-5-nitropyridine.

The position of this equilibrium, defined by the equilibrium constant ( $K_T = [\text{keto}]/[\text{enol}]$ ), is dictated by the relative stability of the two forms under specific conditions. While the enol form benefits from the aromaticity of the pyridine ring, the keto form possesses a highly stable amide-like functionality.<sup>[9]</sup> For the parent 2-hydroxypyridine, the enol form is generally favored in the gas phase, whereas the keto form predominates in polar solvents and the solid state due to its larger dipole moment and greater capacity for intermolecular hydrogen bonding.<sup>[10][11]</sup> <sup>[12]</sup> The introduction of the electron-withdrawing nitro group at the 5-position further influences this balance.

## Quantitative Analysis of Tautomeric Equilibrium

Numerous studies have employed a combination of spectroscopic and computational methods to quantify the tautomeric preference of 2-hydroxy-5-nitropyridine. The data consistently indicates a strong preference for the keto (5-nitro-2-pyridone) form in condensed phases.

| Method                  | Phase / Solvent     | Predominant Tautomer      | Quantitative Finding                                          | Reference(s) |
|-------------------------|---------------------|---------------------------|---------------------------------------------------------------|--------------|
| Computational (DFT)     | Gas Phase           | Keto (5-nitro-2-pyridone) | Favored by 0.86–1.35 kcal/mol                                 | [7][8]       |
| X-ray Diffraction       | Solid State         | Keto (5-nitro-2-pyridone) | Exclusively observed in the crystal structure                 | [13]         |
| NMR Spectroscopy        | DMSO-d <sub>6</sub> | Keto (5-nitro-2-pyridone) | Experimental shifts match calculated values for the keto form | [7][8]       |
| UV/Vis Spectroscopy     | Various Solvents    | Varies; Keto in Polar     | Allows quantitative determination of K_T                      | [13]         |
| IR & Raman Spectroscopy | Solid State         | Keto (5-nitro-2-pyridone) | Vibrational bands correspond to the keto structure            | [7]          |

## Experimental and Computational Protocols

A multi-faceted approach is required to fully characterize the tautomeric system of 2-hydroxy-5-nitropyridine derivatives.

## Synthesis

The synthesis of 2-hydroxy-5-nitropyridine is well-established and can be achieved through several routes:

- Nitration of 2-Hydroxypyridine: Controlled nitration using dilute nitric acid under mild heat (40–60 °C) can selectively introduce a nitro group at the 5-position.[14]

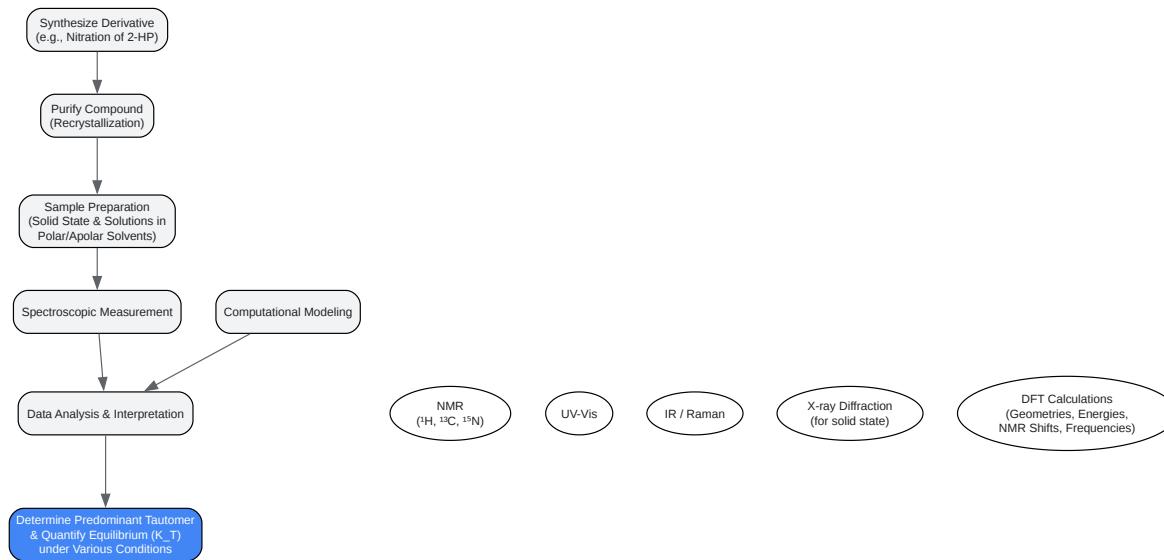
- Hydrolysis of 2-Amino-5-nitropyridine: Refluxing 2-amino-5-nitropyridine in an aqueous sodium hydroxide solution, followed by neutralization with acid, yields the desired product. [\[15\]](#)
- One-Pot Synthesis: A method starting from 2-aminopyridine involves sequential nitration and diazotization in a one-pot process, which can simplify purification. [\[16\]](#)

## Spectroscopic Characterization

Spectroscopic techniques are the primary tools for identifying and quantifying tautomers in solution and the solid state.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Protocol: High-resolution  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{15}\text{N}$  NMR spectra are recorded for the compound dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>). [\[7\]](#)
  - Analysis: The chemical shifts and coupling constants are highly sensitive to the electronic environment of the nuclei. The keto and enol forms have distinct electronic structures, leading to different predicted NMR parameters. By comparing the experimentally observed spectrum with theoretical chemical shifts calculated via DFT for each tautomer, the predominant form in solution can be unequivocally identified. [\[7\]](#)[\[8\]](#) For 2-hydroxy-5-nitropyridine in DMSO, the experimental data shows a much better correlation with the calculated values for the 5-nitro-2-pyridone tautomer. [\[7\]](#)
- Vibrational Spectroscopy (IR and Raman):
  - Protocol: Infrared (IR) and Raman spectra are typically recorded on the solid-phase sample. [\[7\]](#)
  - Analysis: The two tautomers possess distinct vibrational modes. The most indicative is the strong C=O stretching vibration (typically  $\sim 1650 \text{ cm}^{-1}$ ) characteristic of the keto form, which is absent in the enol form. Conversely, the enol form would show a characteristic O-H stretching band. Analysis of the spectra for 2-hydroxy-5-nitropyridine in the solid state confirms the presence of the keto tautomer. [\[7\]](#)
- UV-Visible (UV/Vis) Spectroscopy:

- Protocol: UV/Vis absorption spectra are measured for dilute solutions of the compound in a range of solvents with varying polarities (e.g., CCl<sub>4</sub>, CH<sub>2</sub>Cl<sub>2</sub>, THF, MeOH, DMSO).[13] To aid in quantification, spectra of "fixed" derivatives (O-methylated for the enol form and N-methylated for the keto form) are also recorded as references.
- Analysis: The enol and keto tautomers have different chromophores and thus absorb at different wavelengths ( $\lambda_{\text{max}}$ ). The aromatic enol form and the conjugated keto form exhibit distinct electronic transitions.[13] By deconvoluting the spectrum of the tautomeric mixture and comparing it to the spectra of the fixed derivatives, the equilibrium constant (K<sub>T</sub>) in each solvent can be determined quantitatively.[13] This method is particularly powerful for studying solvent effects on the equilibrium.


## Computational Modeling

Theoretical calculations are indispensable for predicting the intrinsic stability of tautomers and for aiding the interpretation of experimental spectra.

- Protocol: Quantum mechanical calculations are performed using methods like Density Functional Theory (DFT) with functionals such as B3LYP or  $\omega$ B97XD and a suitable basis set (e.g., 6-311++G(d,p)).[7][8]
- Geometry Optimization: The molecular structures of both tautomers are optimized to find their lowest energy conformations.
- Energy Calculation: The single-point electronic energies are calculated to determine the relative stability ( $\Delta E$ ). For solution studies, a solvent model like the Polarization Continuum Model (PCM) is incorporated.[8]
- Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structures are true minima and to simulate IR/Raman spectra.
- NMR Prediction: Gauge-Invariant Atomic Orbital (GIAO) calculations are used to predict <sup>1</sup>H and <sup>13</sup>C chemical shifts for comparison with experimental data.[7]

## Logical and Experimental Workflows

The investigation of tautomerism follows a logical progression from synthesis to comprehensive analysis.



[Click to download full resolution via product page](#)

**Fig. 2:** Experimental workflow for tautomerism analysis.

## Conclusion and Implications

The tautomeric equilibrium of 2-hydroxy-5-nitropyridine derivatives is decisively shifted towards the 5-nitro-2-pyridone (keto) form in both the solid state and polar solvents like DMSO.[7][13] This preference is driven by the high polarity of the keto tautomer, which allows for more effective stabilization through intermolecular hydrogen bonding and solvent dipole interactions, outweighing the energetic benefit of aromaticity in the enol form.[5][11] Computational studies corroborate these experimental findings, predicting a greater intrinsic stability for the keto tautomer even in the gas phase.[7][8]

For researchers in medicinal chemistry and drug development, this pronounced preference is a critical design consideration. The predominant tautomer dictates the molecule's shape, hydrogen bond donor/acceptor pattern, and overall polarity, which are key determinants of its interaction with biological targets like enzymes and receptors. A comprehensive understanding and characterization of the tautomeric behavior, using the integrated experimental and computational workflows detailed herein, is therefore essential for the rational design of novel therapeutics and functional materials based on the nitropyridine scaffold.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemtube3d.com [chemtube3d.com]
- 3. sdiarticle2.in [sdiarticle2.in]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]

- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Tautomers of substituted Pyridines - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Page loading... [guidechem.com]
- 15. prepchem.com [prepchem.com]
- 16. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Tautomerism in 2-Hydroxy-5-nitropyridine derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1309875#tautomerism-in-2-hydroxy-5-nitropyridine-derivatives>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)